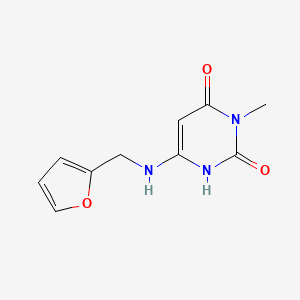

6-((furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione

CAS No.: 2092547-06-1

Cat. No.: VC3207068

Molecular Formula: C10H11N3O3

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092547-06-1 |

|---|---|

| Molecular Formula | C10H11N3O3 |

| Molecular Weight | 221.21 g/mol |

| IUPAC Name | 6-(furan-2-ylmethylamino)-3-methyl-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C10H11N3O3/c1-13-9(14)5-8(12-10(13)15)11-6-7-3-2-4-16-7/h2-5,11H,6H2,1H3,(H,12,15) |

| Standard InChI Key | GBALEFAQIJZVDO-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=C(NC1=O)NCC2=CC=CO2 |

| Canonical SMILES | CN1C(=O)C=C(NC1=O)NCC2=CC=CO2 |

Introduction

Structural Characteristics

Core Structure

The molecule consists of several key structural components:

-

A pyrimidine-2,4-dione core (also known as a uracil scaffold)

-

A methyl group attached to the N3 position of the pyrimidine ring

-

A furan-2-ylmethylamino group at the 6-position of the pyrimidine

Functional Groups

The molecule contains several notable functional groups:

-

Two amide (lactam) functionalities within the pyrimidine ring

-

A secondary amine linking the furan moiety to the pyrimidine ring

-

A furan ring, which is a five-membered aromatic heterocycle containing oxygen

-

A methyl substituent on one of the nitrogen atoms of the pyrimidine ring

These functional groups contribute to the compound's chemical reactivity, including potential hydrogen bonding capabilities through the NH and C=O groups.

Physical and Chemical Properties

The physical and chemical properties of 6-((furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione are typical of heterocyclic organic compounds containing both pyrimidine and furan moieties.

Physical Properties

| Property | Value/Description |

|---|---|

| Physical State | Presumably solid at room temperature (typical for similar pyrimidine derivatives) |

| Molecular Weight | 221.21 g/mol |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF; partially soluble in alcohols; limited solubility in water |

| LogP | Not specified in provided data |

| pKa | Not specified in provided data |

Chemical Reactivity

Based on its structure and functional groups, the compound may exhibit:

-

Hydrogen bonding capabilities through the NH and C=O groups

-

Nucleophilic properties at the nitrogen atoms

-

Potential for further functionalization at reactive sites

-

Acid-base properties typical of pyrimidine derivatives

-

Reactivity patterns characteristic of furan rings, including sensitivity to strong acids

Spectroscopic Analysis and Characterization

The characterization of 6-((furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione typically employs various spectroscopic techniques. While specific spectroscopic data for this compound is limited in the search results, the expected spectroscopic features can be inferred based on similar compounds.

NMR Spectroscopy

Expected key signals in ¹H NMR spectrum might include:

-

A singlet at approximately δ 3.0-3.5 ppm for the N-methyl group

-

Signals at δ 6.0-7.5 ppm for the furan ring protons

-

A singlet for the CH₂ group connecting the furan ring to the amino group

-

A signal for the pyrimidine C5-H

-

A broad signal for the NH group

IR Spectroscopy

Expected characteristic IR absorption bands might include:

-

NH stretching vibrations around 3200-3400 cm⁻¹

-

C=O stretching vibrations of the amide groups around 1650-1700 cm⁻¹

-

C=C stretching vibrations around 1500-1600 cm⁻¹

-

Furan ring vibrations around 1010-1020 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would likely show:

-

Molecular ion peak at m/z 221 corresponding to the molecular weight

-

Fragmentation patterns characteristic of pyrimidine derivatives and furan-containing compounds

Comparison with Related Pyrimidine Derivatives

To better understand the structural context of 6-((furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione, it is valuable to compare it with related pyrimidine derivatives.

Structural Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 6-((furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione | C₁₀H₁₁N₃O₃ | 221.21 g/mol | Reference compound |

| 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | C₅H₅ClN₂O₂ | 160.56 g/mol | Contains Cl at position 6 instead of furan-2-ylmethylamino group |

| 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | C₆H₉N₃O₂ | 155.16 g/mol | Contains simple amino group at position 6 and additional N-methyl group |

The core pyrimidine-2,4-dione structure is preserved across these compounds, but the substitution pattern, particularly at position 6, varies significantly .

Functional Comparison

Current Research Landscape

The research landscape surrounding 6-((furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione appears to be in relatively early stages, as evidenced by the limited specific information available in scientific literature.

Research Gaps

Several knowledge gaps exist concerning this compound:

-

Detailed synthesis protocols and optimization

-

Comprehensive physicochemical characterization

-

Biological activity profiling

-

Structure-activity relationships

-

Reaction mechanisms involving this compound

Addressing these gaps represents potential research opportunities for organic chemists and medicinal chemists interested in pyrimidine derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume